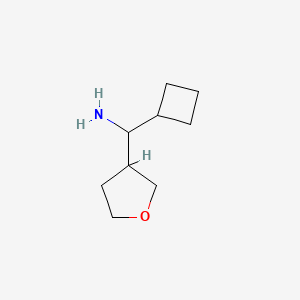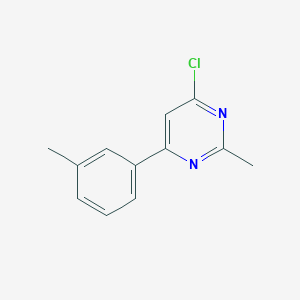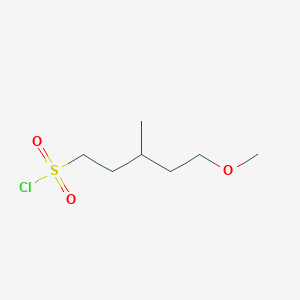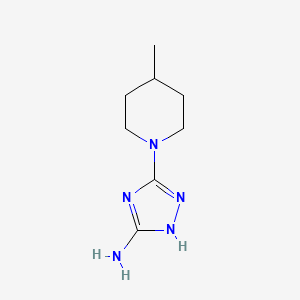
Ethyl 2-hydroxy-5-phenylpentanoate
Vue d'ensemble
Description
Ethyl 2-hydroxy-5-phenylpentanoate is an organic compound with the molecular formula C₁₃H₁₈O₃ and a molecular weight of 222.28 g/mol . It is a derivative of benzenepentanoic acid and is characterized by the presence of an ethyl ester group and a hydroxyl group on the pentanoate chain . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-hydroxy-5-phenylpentanoate can be synthesized through several synthetic routes. One common method involves the esterification of 2-hydroxy-5-phenylpentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Another synthetic route involves the reduction of ethyl 2-oxo-5-phenylpentanoate using a reducing agent such as sodium borohydride. This method provides a straightforward approach to obtaining the desired hydroxy compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-hydroxy-5-phenylpentanoate undergoes various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for conversion to chlorides, followed by nucleophilic substitution with amines.
Major Products
Oxidation: Ethyl 2-oxo-5-phenylpentanoate.
Reduction: Ethyl 2-hydroxy-5-phenylpentanol.
Substitution: Ethyl 2-chloro-5-phenylpentanoate and its derivatives.
Applications De Recherche Scientifique
Ethyl 2-hydroxy-5-phenylpentanoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of ethyl 2-hydroxy-5-phenylpentanoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their activity .
Comparaison Avec Des Composés Similaires
Ethyl 2-hydroxy-5-phenylpentanoate can be compared with similar compounds such as:
Ethyl 2-hydroxy-4-phenylbutanoate: This compound has a shorter carbon chain and different reactivity due to the position of the hydroxyl group.
Ethyl 2-hydroxy-6-phenylhexanoate: This compound has a longer carbon chain, which may influence its solubility and interaction with biological molecules.
The uniqueness of this compound lies in its specific carbon chain length and the position of the hydroxyl group, which confer distinct chemical and biological properties .
Propriétés
IUPAC Name |
ethyl 2-hydroxy-5-phenylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-2-16-13(15)12(14)10-6-9-11-7-4-3-5-8-11/h3-5,7-8,12,14H,2,6,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMUMCPXYFSFMLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(4-methylpiperazin-1-yl)methyl]-N-propylpyridin-2-amine](/img/structure/B1425703.png)


![2-Chloro-1-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-one](/img/structure/B1425710.png)


![4-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]benzene-1-sulfonamide](/img/structure/B1425717.png)






